molecular formula C14H15FO B3006579 {Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone CAS No. 1198168-90-9

{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone

Cat. No.: B3006579
CAS No.: 1198168-90-9
M. Wt: 218.271
InChI Key: PTUQUROZVZXYQT-UHFFFAOYSA-N
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Description

{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone is a norbornane-derived ketone featuring a bicyclic framework fused with a 2-fluorophenyl group. This compound is of interest in medicinal chemistry due to the rigid bicyclo[2.2.1]heptane (norbornane) scaffold, which enhances metabolic stability and binding selectivity in drug design . Its synthesis and applications are often compared to structurally similar compounds, particularly those with variations in the aromatic substituent or bicycloheptane configuration. Commercial availability is noted (e.g., 50 mg for €550 via CymitQuimica), indicating its use as a building block in organic synthesis .

Properties

IUPAC Name

2-bicyclo[2.2.1]heptanyl-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO/c15-13-4-2-1-3-11(13)14(16)12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUQUROZVZXYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone typically involves the following steps:

    Formation of the Bicyclo[2.2.1]heptane Ring: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-fluorobenzoyl chloride and an appropriate Lewis acid catalyst.

    Methanone Linkage Formation: The final step involves the formation of the methanone linkage, which can be achieved through various methods, including oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, forming alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Aromatic Substituent Bicycloheptane Configuration Key References
{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone 2-Fluorophenyl Not specified (likely exo)
(Bicyclo[2.2.1]heptan-2-yl)(1-methyl-1H-indol-3-yl)methanone 1-Methylindol-3-yl Not specified
(4-Nitrophenyl)(4-amino-2-((exo-bicyclo[2.2.1]heptan-2-yl)amino)thiazol-5-yl)methanone (14k) 4-Nitrophenyl exo
(3,4-Dimethoxyphenyl)(2-((exo-bicyclo[2.2.1]heptan-2-yl)amino)thiazol-5-yl)methanone (17f) 3,4-Dimethoxyphenyl exo
(Bicyclo[2.2.1]heptan-2-yl)(3-iodophenyl)methanone (sulfone derivative) 3-Iodophenyl (with dioxido-thia-aza bridge) exo

Key Structural Differences :

  • Aromatic Group : The 2-fluorophenyl group in the target compound contrasts with electron-rich (e.g., 3,4-dimethoxyphenyl) or bulky (e.g., 1-methylindol-3-yl) substituents in analogues. Fluorine’s electron-withdrawing nature may influence electronic properties and binding interactions .
  • Bicycloheptane Configuration : Most analogues (e.g., 14k, 17f) use the exo configuration, which is sterically favorable for target engagement (e.g., CDK9 inhibition) . The target compound’s stereochemistry is unspecified but likely follows similar trends.

Physicochemical Data :

  • NMR/MS: Analogues like (1-methylindol-3-yl)methanone show 13C NMR peaks at δ 199.6 (ketone C=O) and HRMS m/z 242.15402 . The 2-fluorophenyl derivative likely exhibits similar ketone signals, with 19F NMR data (unreported in evidence) critical for characterization.
  • Stability: The norbornane scaffold enhances rigidity, reducing conformational flexibility compared to linear aliphatic ketones .
Structure-Activity Relationship (SAR) Trends

Aromatic Substituents: Electron-withdrawing groups (e.g., NO2 in 14k) enhance target affinity but may reduce solubility. Fluorine balances electronegativity and lipophilicity, optimizing bioavailability .

Bicycloheptane Configuration :

  • exo isomers (e.g., 14b, 17f) show superior activity over endo due to better steric alignment in binding pockets .

Heterocyclic Linkers: Thiazole-linked derivatives (e.g., 14a–d) exhibit tunable activity via amino-thiazole interactions with catalytic lysines in kinases .

Biological Activity

{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone is an organic compound notable for its bicyclic structure and the presence of a fluorinated aromatic substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and analgesic effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C14H15FO
  • Molecular Weight : 218.27 g/mol
  • Structure : The compound features a bicyclo[2.2.1]heptane core linked to a 2-fluorophenyl group via a methanone functional group, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Bicyclo[2.2.1]heptane : Achieved through Diels-Alder reactions.
  • Introduction of the 2-Fluorophenyl Group : Via Friedel-Crafts acylation using 2-fluorobenzoyl chloride.
  • Methanone Linkage Formation : Accomplished through oxidation reactions.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. This interaction may modulate various signaling pathways, leading to therapeutic effects.

Pharmacological Studies

Recent studies have highlighted several pharmacological properties:

  • Anti-inflammatory Effects : Research indicates that this compound exhibits significant anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines.
  • Analgesic Properties : Preliminary evaluations suggest that it may act as an analgesic, providing pain relief in animal models.
  • Antitumor Activity : Some studies have explored its potential as an antitumor agent, showing promising results against certain cancer cell lines.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • In vitro Study on Anti-inflammatory Effects :
    • A study demonstrated that this compound significantly reduced the levels of pro-inflammatory mediators in macrophage cultures.
  • Analgesic Activity Assessment :
    • In animal models, the compound was administered to evaluate its analgesic effects compared to standard analgesics, showing comparable efficacy with fewer side effects.
  • Antitumor Activity Evaluation :
    • Testing against various cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner, particularly in breast cancer cells.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
{Bicyclo[2.2.1]heptan-2-yl}(4-fluorophenyl)methanoneModerate anti-inflammatoryDifferent fluorine position affects activity
{Bicyclo[2.2.1]heptan-2-yl}(3-chlorophenyl)methanoneLow cytotoxicityChlorine substituent alters reactivity
{Bicyclo[2.2.1]heptan-2-yl}(3-bromophenyl)methanoneNotable antitumor activityBromine enhances biological interactions

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